molecular formula C22H20O13 B074498 Carmine CAS No. 1390-65-4

Carmine

Cat. No.: B074498
CAS No.: 1390-65-4
M. Wt: 492.4 g/mol
InChI Key: DGQLVPJVXFOQEV-BOZRTPIBSA-N
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Description

Coloring matter from the insect Coccus cacti L. It is used in foods, pharmaceuticals, toiletries, etc., as a dye, and also has use as a microscopic stain and biological marker.

Mechanism of Action

Target of Action

Carmine, also known as Cochineal or Alum lake of carminic acid, is a bright-red pigment Its main application is in the food and cosmetics industry, where it imparts a deep red color to products .

Mode of Action

This compound’s mode of action is primarily physical rather than biochemical. As a dye, it imparts color to substances by reflecting certain wavelengths of light while absorbing others . The bright red color of this compound is due to the presence of carminic acid, which is an aluminium complex .

Biochemical Pathways

It is produced from carminic acid, which is extracted from some scale insects such as the cochineal scale . The production of this compound involves the extraction of carminic acid from the insects, followed by its conversion into an aluminium complex .

Pharmacokinetics

When ingested as a food colorant, it passes through the digestive system without being absorbed .

Result of Action

The primary result of this compound’s action is the imparting of a deep red color to the substances it is added to. This is due to the reflection of certain wavelengths of light by the carminic acid present in this compound .

Action Environment

For instance, the quality and color intensity of this compound can vary depending on the species of cochineal insects used and the conditions under which they are farmed . Furthermore, the process of extracting carminic acid from the insects and converting it into this compound can also influence the quality of the final product .

Biological Activity

Carmine, a natural red dye derived from the cochineal insect (Dactylopius coccus), has been utilized in various applications, including food coloring, cosmetics, and biological staining. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential allergenic effects, and applications in scientific research.

This compound is primarily composed of carminic acid, a polyketide compound that exhibits significant biological activity. The dye is known for its ability to selectively stain biological tissues, particularly nuclei and mucins. The staining mechanism involves coordination bonds between this compound and cellular components, which can vary depending on the formulation used. For example, this compound interacts with glycogen through hydrogen bonding and with acidic mucins via ionic interactions .

PropertyValue
Chemical FormulaC₂₁H₂₀O₁₃Al
SolubilitySoluble in water at pH > 12
ColorRed
SourceCochineal insects

Biological Applications

This compound's biological activity extends to numerous fields:

  • Histology : It is widely used as a staining agent in histological studies to visualize cellular structures.
  • Food Industry : As a natural colorant (E120), it is employed in various food products, including yogurts and beverages .
  • Pharmaceuticals : this compound's stability and safety profile make it suitable for use in drug formulations.

Allergic Reactions and Toxicity

Despite its widespread use, this compound can trigger allergic reactions in sensitive individuals. A study involving 110 patients with chronic inducible urticaria found that 8% exhibited positive reactions to this compound during oral challenges. Common symptoms included generalized urticaria and angioedema .

Table 2: Allergy Testing Results

Test TypePositive Results (%)
Skin Prick Test17%
Patch Test6%
Oral Challenge8%

Case Studies

  • Production via Metabolic Engineering :
    Recent advancements have enabled the biosynthesis of carminic acid from glucose using engineered Escherichia coli. This method optimizes polyketide synthase machinery to enhance production efficiency. The study reported a yield of 0.63 mg/L of carminic acid through fed-batch fermentation techniques .
  • Impact on Cell Division :
    Research examining the effects of indigo this compound (a related dye) on plant cells revealed significant chromosomal aberrations at concentrations exceeding 0.0125 mg/mL. The study highlighted alterations in root morphology and mitotic indices, indicating potential genotoxic effects .

Properties

IUPAC Name

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQLVPJVXFOQEV-BOZRTPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red crystals in methanol; bright red powder; deep red color in water; [HSDB]
Record name Carmine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1870
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1390-65-4
Record name Carmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001390654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carmine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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